3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-,(1alpha,4alpha,7alpha)-(9CI) 3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-,(1alpha,4alpha,7alpha)-(9CI)
Brand Name: Vulcanchem
CAS No.: 169867-96-3
VCID: VC0067586
InChI: InChI=1S/C8H15NO2/c1-5(2)8-10-3-6-7(9-6)4-11-8/h5-9H,3-4H2,1-2H3/t6-,7+,8?
SMILES: CC(C)C1OCC2C(N2)CO1
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-,(1alpha,4alpha,7alpha)-(9CI)

CAS No.: 169867-96-3

Main Products

VCID: VC0067586

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-,(1alpha,4alpha,7alpha)-(9CI) - 169867-96-3

CAS No. 169867-96-3
Product Name 3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-,(1alpha,4alpha,7alpha)-(9CI)
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane
Standard InChI InChI=1S/C8H15NO2/c1-5(2)8-10-3-6-7(9-6)4-11-8/h5-9H,3-4H2,1-2H3/t6-,7+,8?
Standard InChIKey AXFFCRVQWFKEBV-DHBOJHSNSA-N
Isomeric SMILES CC(C)C1OC[C@@H]2[C@@H](N2)CO1
SMILES CC(C)C1OCC2C(N2)CO1
Canonical SMILES CC(C)C1OCC2C(N2)CO1
Synonyms 3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-,(1alpha,4alpha,7alpha)-(9CI)
PubChem Compound 15197402
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator